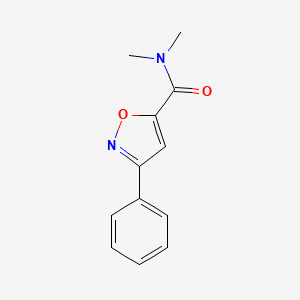

N,N-dimethyl-3-phenyl-5-isoxazolecarboxamide

Description

N,N-Dimethyl-3-phenyl-5-isoxazolecarboxamide is a heterocyclic compound featuring an isoxazole core substituted with a phenyl group at position 3 and a dimethylcarboxamide group at position 3. The dimethylcarboxamide moiety enhances lipophilicity, which may influence blood-brain barrier penetration and metabolic stability .

Properties

IUPAC Name |

N,N-dimethyl-3-phenyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14(2)12(15)11-8-10(13-16-11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVPUWXQOFSODE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=NO1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-phenyl-5-isoxazolecarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-phenyl-5-isoxazolecarboxylic acid with dimethylamine in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-phenyl-5-isoxazolecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-3-phenyl-5-isoxazolecarboxylic acid, while reduction can produce this compound amine derivatives .

Scientific Research Applications

N,N-dimethyl-3-phenyl-5-isoxazolecarboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-phenyl-5-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural features and properties of N,N-dimethyl-3-phenyl-5-isoxazolecarboxamide with related compounds:

Key Observations:

Metabolic and Pharmacokinetic Profiles

- D2624 (): Undergoes rapid hydrolysis to 2,6-dimethylaniline (2,6-DMA) and oxidation to alcohol (D3017) in rats.

- Hydroxyphenyl Analog () : Likely undergoes phase II conjugation (e.g., glucuronidation) due to the hydroxyl group, increasing renal excretion .

- Chlorophenyl Derivatives () : Chlorine atoms may slow oxidative metabolism, prolonging half-life but risking bioaccumulation .

Biological Activity

N,N-Dimethyl-3-phenyl-5-isoxazolecarboxamide, commonly referred to as DMPI, is a compound belonging to the isoxazole family, which has been extensively studied for its diverse biological activities. This article provides a comprehensive overview of the biological activity of DMPI, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of DMPI is primarily attributed to its ability to interact with specific molecular targets. It has been shown to bind to various receptors and enzymes, modulating their activity and leading to significant biological effects. The compound's mechanism involves:

- Receptor Modulation : DMPI exhibits selective binding to certain receptors, potentially influencing pathways related to pain perception and appetite regulation.

- Enzyme Inhibition : It may inhibit specific enzymes linked to inflammatory responses and tumor growth, thus presenting potential therapeutic applications in oncology and inflammatory diseases .

Biological Activities

DMPI has been investigated for several biological activities:

- Anticancer Activity : Research indicates that DMPI demonstrates significant antiproliferative effects against various cancer cell lines. For instance, it was found effective against mouse colon carcinoma cells with an IC50 value of 2.5 µg/mL .

- Antimicrobial Properties : The compound has shown promise in exhibiting antimicrobial activity against a range of pathogens, suggesting its potential use in treating infections.

- Anti-inflammatory Effects : Studies have highlighted DMPI’s ability to reduce inflammation markers in vitro, indicating its potential as an immunosuppressive agent .

- Neuroprotective Effects : Preliminary studies suggest that DMPI may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the biological effects of DMPI:

- A study conducted by Lopes et al. (2011) demonstrated that DMPI significantly inhibited the growth of human cancer cell lines in vitro, supporting its role as a potential anticancer agent .

- Another investigation explored the compound's effects on inflammatory pathways in animal models, revealing a decrease in pro-inflammatory cytokines following treatment with DMPI. This suggests its utility in managing conditions characterized by chronic inflammation .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing N,N-dimethyl-3-phenyl-5-isoxazolecarboxamide in laboratory settings?

The synthesis typically involves two key steps: (1) oxazole ring formation via cyclization of α-haloketones or nitrile oxides with enolizable carbonyl compounds, and (2) amide coupling between the isoxazole-3-carboxylic acid derivative and a dimethylamine source. For example, a general procedure involves reacting 5-phenylisoxazole-3-carboxylic acid with dimethylamine under coupling agents like EDCI/HOBt or via mixed anhydride methods . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions.

Q. What spectroscopic techniques are recommended for characterizing the structure and purity of this compound?

- 1H/13C NMR : To confirm substituent positions and dimethylamide functionality. For instance, the dimethyl groups appear as singlets near δ 2.9–3.1 ppm in 1H NMR .

- HRMS (ESI-TOF) : Validates molecular formula (e.g., [M+H]+ calculated for C12H13N2O2: 233.0926) .

- FT-IR : Confirms carbonyl stretching (~1650–1700 cm⁻¹) and isoxazole ring vibrations.

- Melting Point Analysis : Assesses purity (e.g., sharp melting points >200°C suggest high crystallinity) .

Q. What safety precautions are essential when handling this compound in research laboratories?

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources .

Advanced Research Questions

Q. How can researchers optimize the low reaction yields observed in the synthesis of this compound derivatives?

Low yields (e.g., 18% in amide coupling ) may arise from steric hindrance or poor solubility. Strategies include:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility.

- Catalyst Use : Add DMAP (4-dimethylaminopyridine) to accelerate coupling reactions.

- Purification : Employ gradient column chromatography (e.g., hexane/EtOAc) or recrystallization from ethanol/water .

Q. What strategies are effective in resolving contradictory biological activity data for this compound analogs?

Discrepancies in bioactivity (e.g., mitochondrial inhibition vs. inactivity) can be addressed by:

- Systematic Substituent Variation : Test analogs with electron-withdrawing (e.g., -F) or donating (e.g., -OCH3) groups at the phenyl ring to assess structure-activity relationships (SAR) .

- Dose-Response Studies : Use EC50/IC50 curves to differentiate true activity from assay noise.

- Metabolic Stability Assays : Evaluate compound degradation in liver microsomes to rule out false negatives .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target binding?

- Molecular Docking : Simulate interactions with targets like mitochondrial permeability transition pores (e.g., using AutoDock Vina with PDB 6OAC) to prioritize substituents improving binding affinity .

- QSAR Models : Train models on analogs’ logP, polar surface area, and H-bond donors to predict bioavailability .

Q. What in vitro assays are suitable for evaluating the mitochondrial effects of this compound?

- Mitochondrial Membrane Potential (ΔΨm) : Use Rhodamine 123 (Rh123) fluorescence quenching in isolated mouse liver mitochondria to detect depolarization .

- Calcium Retention Capacity (CRC) : Measure Ca²⁺ uptake/release kinetics with Calcium Green-5N to assess permeability transition pore modulation .

- Oxygen Consumption Rates (OCR) : Employ Seahorse XF Analyzers to quantify respiratory chain inhibition .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR data between synthetic batches?

- Impurity Profiling : Perform LC-MS to detect byproducts (e.g., unreacted carboxylic acid).

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers of the dimethylamide group) by acquiring spectra at 25°C and 50°C .

- Cross-Validation : Compare with computational NMR predictions (e.g., ACD/Labs or ChemDraw) .

Q. What methodological controls are critical when interpreting conflicting cytotoxicity results?

- Positive Controls : Include cyclosporin A (mitochondrial inhibitor) and DMSO vehicle controls .

- Cell Viability Normalization : Use ATP-based assays (e.g., CellTiter-Glo) to rule out nonspecific toxicity.

- Replicate Experiments : Perform triplicate runs with independent compound batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.